Heptadecafluoro-1-octanesulfonyl chloride

Vue d'ensemble

Description

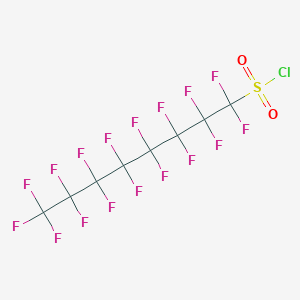

Heptadecafluoro-1-octanesulfonyl chloride is a fluorinated organic compound with the molecular formula C8ClF17O2S. It is known for its unique physical and chemical properties, making it a valuable building block in various chemical applications . This compound is often used in the investigation of substrates with perfluoro leaving groups and their use in labeling chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heptadecafluoro-1-octanesulfonyl chloride can be synthesized through the reaction of perfluorooctanesulfonyl fluoride with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: Heptadecafluoro-1-octanesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonyl derivatives .

Common Reagents and Conditions:

Amines: Reacts to form sulfonamides under mild conditions.

Alcohols: Reacts to form sulfonates, often requiring a base to neutralize the hydrogen chloride formed.

Thiols: Reacts to form sulfonyl derivatives, typically under basic conditions.

Major Products:

- Sulfonamides

- Sulfonates

- Sulfonyl derivatives

Applications De Recherche Scientifique

Biochemical Applications

Heptadecafluoro-1-octanesulfonyl chloride is primarily recognized for its utility in proteomics research . Its unique chemical properties make it an effective reagent for modifying proteins and peptides, facilitating the study of protein interactions and functions. Key applications include:

- Protein Labeling : The compound can be used to introduce fluorinated moieties into proteins, enhancing their detection via fluorescence techniques.

- Blocking Reagents : It serves as a blocking agent in various assays, preventing non-specific binding and improving assay sensitivity .

Case Study: Proteomics Research

In a study focused on protein analysis, researchers utilized this compound to label specific amino acids within proteins. This labeling allowed for enhanced resolution in mass spectrometry analyses, leading to more accurate identification of protein variants and post-translational modifications.

Material Science Applications

The compound's fluorinated nature imparts unique properties to materials, making it valuable in several industrial applications:

- Surfactants : this compound is used in the formulation of surfactants that exhibit excellent oil and water repellency. These surfactants are beneficial in coatings and textiles where durability against stains and moisture is desired.

- Additives in Coatings : Its incorporation into coatings can enhance resistance to chemicals and environmental degradation, making it suitable for protective finishes on various substrates .

Case Study: Textile Treatments

A notable application was observed in the textile industry, where this compound was employed to create water-repellent fabrics. The treated textiles demonstrated significant resistance to water penetration while maintaining breathability, thus extending the lifespan of outdoor apparel.

Environmental Applications

Given the increasing scrutiny on perfluorinated compounds due to their environmental persistence, this compound has been studied for its role in environmental remediation:

- Pollutant Tracking : Its unique fluorinated structure allows for tracking of pollutants in environmental samples. Researchers have employed this compound as a tracer in studies assessing the movement of contaminants through soil and water systems.

- Degradation Studies : Investigations into the degradation pathways of perfluorinated compounds often utilize this compound as a model compound due to its stability and reactivity under various conditions .

Case Study: Environmental Monitoring

In a comprehensive study aimed at understanding the transport of perfluorinated compounds through groundwater systems, this compound was used as a tracer. The results indicated its persistence in groundwater, highlighting concerns regarding long-term environmental impacts.

Safety and Handling Considerations

Due to its corrosive nature, proper safety protocols must be observed when handling this compound. It is classified as causing severe skin burns and eye damage; therefore, appropriate personal protective equipment (PPE) should be utilized during laboratory work involving this compound .

Mécanisme D'action

The mechanism of action of heptadecafluoro-1-octanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The perfluorinated chain imparts unique properties such as high thermal stability and resistance to chemical degradation .

Comparaison Avec Des Composés Similaires

- Perfluorobutyryl chloride

- Nonafluoro-1-butanesulfonyl chloride

- Perfluoro-1-butanesulfonyl fluoride

- Pentadecafluorooctanoyl chloride

Uniqueness: Heptadecafluoro-1-octanesulfonyl chloride stands out due to its longer perfluorinated chain, which provides enhanced stability and unique chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring high-performance materials .

Activité Biologique

Heptadecafluoro-1-octanesulfonyl chloride, a perfluorinated compound, is part of the broader class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their unique chemical properties, including high stability and resistance to degradation. This article explores the biological activity of this compound, focusing on its effects on human health, environmental impact, and toxicological profiles.

This compound (C8F17SO2Cl) is a fluorinated alkyl sulfonate that exhibits significant hydrophobic and lipophobic characteristics due to its fluorinated carbon chain. This stability contributes to its persistence in the environment and bioaccumulation in living organisms.

Toxicological Effects

Research indicates that this compound and its derivatives, particularly perfluorooctane sulfonate (PFOS), exhibit various toxicological effects:

- Developmental Toxicity : Studies have shown that exposure to PFOS during gestation can lead to decreased body weight in offspring and altered developmental outcomes .

- Hepatotoxicity : Animal studies report increased liver weights and hepatocellular hypertrophy following exposure to PFOS, indicating potential liver damage .

- Endocrine Disruption : PFOS has been associated with thyroid disease and altered hormone levels in humans .

Immunotoxicity

Evidence suggests that PFOS exposure may impair immune responses, including reduced antibody responses to vaccines. This impairment is particularly concerning for vulnerable populations such as infants and pregnant women .

Environmental Impact

This compound is recognized for its persistence in the environment. It does not readily degrade through typical environmental processes such as hydrolysis or photolysis. Its bioaccumulation potential has been demonstrated in various species:

| Species | Bioaccumulation Factor (BAF) | Half-Life (days) |

|---|---|---|

| Rainbow Trout | 690 (carcass), 3100 (blood) | 15 |

| Rats | N/A | 100 |

| Monkeys | N/A | 200 |

| Humans | N/A | Years |

The long half-life in humans raises concerns regarding chronic exposure and accumulation over time .

Occupational Exposure

A study involving workers exposed to PFOS revealed an elevated risk of bladder cancer, although the data was considered insufficient due to confounding factors such as exposure to other chemicals .

Animal Studies

In a 90-day oral toxicity study on rhesus monkeys, a lowest observed effect level (LOEL) of 0.5 mg/kg-bw per day was determined, indicating clinical signs of toxicity and increased leukocyte counts .

Regulatory Status

Due to its potential health risks and environmental persistence, there has been a global phase-out of PFOS-related substances since 2001. Regulatory bodies continue to assess the risks associated with these compounds, emphasizing the need for stringent controls on their use and release into the environment .

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8ClF17O2S/c9-29(27,28)8(25,26)6(20,21)4(16,17)2(12,13)1(10,11)3(14,15)5(18,19)7(22,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHZKRYJOILIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8ClF17O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315130 | |

| Record name | Perfluoro-1-octanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-60-9 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-1-octanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 423-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perfluoro-1-octanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecafluoro-1-octanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.